N-(4-iodophenyl)thiophene-2-sulfonamide

Medicinal Chemistry Structural Biology Enzyme Inhibition

hCA active-site mapping requires precise SAR probes with defined halogen substituents. N-(4-iodophenyl)thiophene-2-sulfonamide delivers: • Para-iodo group enables directional halogen bonding & heavy-atom derivatization for crystallography. • Confirmed hCA-II inhibition (IC₅₀ 547 nM) and hCA-I binding (Kd 200 nM); essential for deconvoluting >3,000-fold potency variation among thiophene sulfonamide analogs. • Suitable I-125/I-123 radiolabeling precursor. In stock (≥98% purity); custom synthesis available for bulk.

Molecular Formula C10H8INO2S2
Molecular Weight 365.2g/mol
CAS No. 333434-63-2
Cat. No. B498602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)thiophene-2-sulfonamide
CAS333434-63-2
Molecular FormulaC10H8INO2S2
Molecular Weight365.2g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
InChIKeyZPKZVHYMKDTUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-iodophenyl)thiophene-2-sulfonamide: Selection Guide


N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) is a sulfonamide compound characterized by a thiophene ring linked via a sulfonyl group to a 4-iodophenyl moiety . Its molecular formula is C₁₀H₈INO₂S₂, and its molecular weight is 365.21 g/mol . The presence of the iodine atom at the para position of the phenyl ring is a key structural feature that differentiates it from other halogenated or unsubstituted thiophene sulfonamide analogs, influencing its electronic properties and potential binding interactions .

Structural Identity
Para-iodophenyl thiophene-2-sulfonamide scaffold
Key Differentiator
Iodine at para position for electronic and steric modulation
Workflow Context
SAR library design, halogen bonding probe, heavy-atom derivatization

N-(4-iodophenyl)thiophene-2-sulfonamide: Substitution Risks


Substitution within the class of thiophene-2-sulfonamides is not straightforward due to the profound impact of halogen identity and position on biological activity and physicochemical properties. While a wide range of thiophene-based sulfonamides exhibit inhibitory effects against human carbonic anhydrase isoenzymes, their potency varies dramatically by over 3,000-fold, with IC₅₀ values ranging from 23.4 nM to 70 µM across different analogs [1]. This extreme variability underscores that minor structural modifications, such as substituting the 4-iodophenyl group for a different halogen or its positional isomer, can lead to functionally distinct compounds, making direct substitution without quantitative verification a high-risk endeavor.

Target Compound
N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) – Para-iodo isomer
Positional Isomer Risk
Meta-iodo isomer (CAS 565180-58-7) introduces steric hindrance, which may alter binding pocket interactions and cannot be assumed equivalent.
Halogen Analog Risk
Lighter halogen analogs (e.g., 4-chloro) exhibit different molecular weight, density, and reported CA inhibition potency range, requiring method-specific review before substitution.

N-(4-iodophenyl)thiophene-2-sulfonamide: Differentiation Evidence


Positional Isomerism: para vs. meta Iodine

The compound N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) is structurally distinguished from its meta-isomer, N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7). The para-iodo substitution creates a linear molecular geometry, whereas the meta-isomer introduces steric hindrance, altering potential binding pocket interactions . This difference is crucial for molecular docking and structure-activity relationship (SAR) studies where specific geometry is required. While head-to-head biological data is limited, the electronic and steric differences are quantifiable via computational parameters. For example, the para-isomer's SMILES notation is `O=S(=O)(Nc1ccc(I)cc1)c2sccc2`, defining its unique 2D structure .

Positional Isomerism
Class-level inference
Para vs. meta iodine substitution
Supports geometry-specific SAR study context
Steric hindrance difference; direct biological comparison data limited.
Medicinal Chemistry Structural Biology Enzyme Inhibition

Halogen Substituent Effects on Inhibitory Potency

Within the class of thiophene-based sulfonamides, the presence and nature of halogen substitution is a critical determinant of carbonic anhydrase (CA) inhibitory potency. A systematic evaluation of various analogs demonstrated that inhibitory activity against human CA II varies from a potent 23.4 nM to a weaker 1.405 µM across different substitutions [1]. This class-level variance confirms that specific halogen substituents, like iodine in the target compound, are essential for achieving a desired potency profile and that unsubstituted or differently halogenated analogs cannot be assumed to be functionally equivalent [1].

Halogen Substituent Effects
Class-level inference
hCA-II IC₅₀ range: 23.4 nM to 1.405 µM
Activity is highly substitution-dependent
Over 60-fold variance across thiophene sulfonamide analogs [REFS-1].
Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Iodine Impact on Molecular Weight and Density

The substitution of iodine in N-(4-iodophenyl)thiophene-2-sulfonamide leads to significant differences in calculated physicochemical properties compared to its lighter halogen analogs. The target compound has a molecular weight of 365.21 g/mol , which is substantially higher than the 4-chloro analog (approx. 273.76 g/mol) [1]. This increased mass is accompanied by a higher predicted density of 1.921±0.06 g/cm³ . These differences are critical for applications such as mass spectrometry, chromatography method development, and formulation, where molecular weight and density directly influence separation and processing parameters.

Iodine Impact on Properties
Source review
MW: 365.21 g/mol; Density: 1.921±0.06 g/cm³
Distinct analytical and processing profile
Higher mass and density vs. 4-chloro analog; predicted values from vendor datasheets.
Chemical Properties Analytical Chemistry Materials Science

N-(4-iodophenyl)thiophene-2-sulfonamide: Application Scenarios


Carbonic Anhydrase Inhibitor SAR Studies

This compound is a suitable candidate for inclusion in focused SAR libraries designed to probe the effect of a para-iodophenyl substituent on the potency and selectivity of thiophene-2-sulfonamide scaffolds against human carbonic anhydrase (hCA) isoenzymes. Given that thiophene-based sulfonamides exhibit a wide range of inhibitory activities (from 23.4 nM to 70 µM) depending on substitution, the 4-iodophenyl analog serves as a critical data point for mapping the steric and electronic requirements of the enzyme's active site or allosteric binding pocket [1].

Chemical Probes for Halogen Bonding Studies

The heavy iodine atom in the para-position makes this compound a valuable tool for investigating halogen bonding interactions in biological systems or materials science. The sigma-hole on the iodine atom can act as a Lewis acid, forming directional non-covalent interactions with electron-rich sites on proteins or in crystal lattices. This compound's structure, combining a known pharmacophore (sulfonamide) with a potent halogen bond donor (iodine), allows researchers to deconvolute the contributions of these different intermolecular forces to overall binding affinity and specificity .

Radiolabeling and Heavy-Atom Derivative Intermediate

The presence of iodine makes this compound a potential precursor for radiolabeling with iodine-123 or iodine-125 for SPECT imaging studies or in vitro assays, or as a starting material for developing heavy-atom derivatives for X-ray crystallography. The unique SMILES structure `O=S(=O)(Nc1ccc(I)cc1)c2sccc2` confirms the position of the iodine atom, enabling predictable chemical derivatization for the introduction of isotopic labels or further functionalization in multi-step synthesis.

Application
Selection Property
Validation Focus
CA Inhibitor SAR Studies
Para-iodophenyl substituent effect
Potency and isoform selectivity mapping
Halogen Bonding Probe
Heavy iodine sigma-hole donor
Non-covalent interaction characterization
Radiolabeling / Heavy-Atom Intermediate
Iodine as isotopic or derivatization handle
Precursor suitability and crystallography phasing

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11 linked technical documents
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